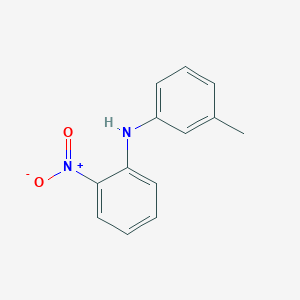
6-ethyl-5-methyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “6-ethyl-5-methyl-1H-pyrimidin-4-one” is known as N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide. This compound is characterized by its unique chemical structure, which includes a hydroxy group, a nitro group, and a propanamide moiety. It is primarily used in various chemical and industrial applications due to its specific reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide typically involves the nitration of 2-hydroxyacetophenone followed by amide formation. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The subsequent amide formation is achieved through the reaction of the nitrated intermediate with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.
Types of Reactions:
Oxidation: The hydroxy group in N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide can undergo oxidation to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of N-(2-hydroxy-4-aminophenyl)-2-methylpropanamide.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
類似化合物との比較
- N-(2-hydroxy-4-aminophenyl)-2-methylpropanamide
- N-(2-hydroxy-4-nitrophenyl)-2-ethylpropanamide
- N-(2-hydroxy-4-nitrophenyl)-2-methylbutanamide
Comparison: N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the nitro group enhances its electrophilic nature, making it more reactive in certain chemical reactions compared to its amino or ethyl-substituted counterparts.
This detailed article provides a comprehensive overview of N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
6-ethyl-5-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)7(10)9-4-8-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLDIHHLPPKRRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N=CN1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)N=CN1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B7841578.png)







![[(6-Methyl-2-phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B7841634.png)


